Carbamimidotioato de prop-2-inilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A highly convenient method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives. Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent. The compounds were synthesized in good yields (53–85%) . Another method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .Molecular Structure Analysis

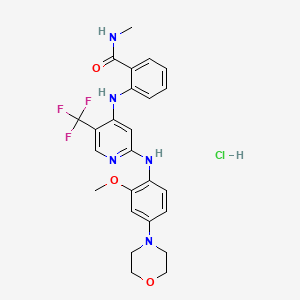

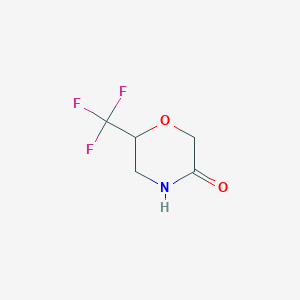

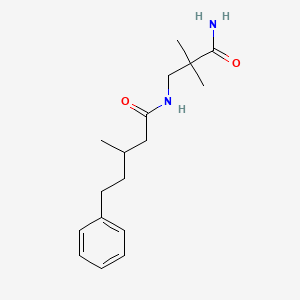

The molecular formula of Prop-2-ynyl carbamimidothioate is C4H6N2S and its molecular weight is 114.17 g/mol.Chemical Reactions Analysis

Prop-2-ynyl esters are useful protecting groups for carboxylic acids and that they are selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate under mild conditions . A novel divergent domino annulation reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones has been developed, affording various epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles in moderate to excellent yields .Mecanismo De Acción

The mechanism of action of Prop-2-ynyl carbamimidothioate is not fully understood. However, studies have shown that Prop-2-ynyl carbamimidothioate inhibits the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. Prop-2-ynyl carbamimidothioate has also been shown to inhibit the activity of metalloproteins such as matrix metalloproteinases (MMPs) and zinc-dependent enzymes. MMPs are involved in various physiological processes such as tissue remodeling, and their overexpression is associated with various diseases such as cancer and arthritis.

Biochemical and Physiological Effects

Prop-2-ynyl carbamimidothioate has been shown to have various biochemical and physiological effects. Studies have shown that Prop-2-ynyl carbamimidothioate inhibits the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. Prop-2-ynyl carbamimidothioate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in various physiological effects such as muscle contraction and increased heart rate.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Prop-2-ynyl carbamimidothioate has various advantages and limitations for lab experiments. One of the advantages of Prop-2-ynyl carbamimidothioate is its versatility, which allows it to be used in various fields such as medicine, agriculture, and material science. Prop-2-ynyl carbamimidothioate is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of Prop-2-ynyl carbamimidothioate is its stability, which can be affected by factors such as pH and temperature. Prop-2-ynyl carbamimidothioate is also relatively expensive compared to other compounds and may not be readily available in some regions.

Direcciones Futuras

There are various future directions for the study of Prop-2-ynyl carbamimidothioate. One of the future directions is the study of the mechanism of action of Prop-2-ynyl carbamimidothioate, which is not fully understood. The identification of the molecular targets of Prop-2-ynyl carbamimidothioate can provide insights into its potential applications in various fields. Another future direction is the synthesis of Prop-2-ynyl carbamimidothioate analogs with improved stability and potency. The development of Prop-2-ynyl carbamimidothioate analogs can lead to the discovery of new compounds with potential applications in various fields. Additionally, the study of the toxicity and pharmacokinetics of Prop-2-ynyl carbamimidothioate can provide insights into its potential use in medicine.

Aplicaciones Científicas De Investigación

Grupo protector para ácidos carboxílicos

El carbamimidotioato de prop-2-inilo se usa como grupo protector para ácidos carboxílicos . Se desprotege selectivamente en presencia de otros ésteres al tratar con tetratiomolibdato en condiciones suaves . Esto lo convierte en una herramienta útil en la síntesis orgánica donde existe una necesidad constante de nuevos grupos protectores fáciles de introducir y que se puedan eliminar selectivamente .

Desprotección selectiva

El éster de prop-2-inilo se desprotege selectivamente con alto rendimiento en presencia de acetato . Esta desprotección selectiva es notable y se puede aprovechar en procesos complejos de síntesis orgánica .

3. Conversión de tiourea arilo a carbamimidotioato arilo Se ha informado una síntesis novedosa y simple de derivados de N, N -dialquil- N ′-arilcarbamimidotioato por reacción de aminas, isotiocianatos de arilo con sales de diazonio de arilo en condiciones sin catalizador . Esta reacción es útil para la conversión de tiourea arilo a carbamimidotioato arilo .

Condiciones suaves de desprotección

El uso de tetratiomolibdato para la desprotección de ésteres de prop-2-inilo proporciona un método suave para la desprotección altamente selectiva . Esto es particularmente útil en procesos sensibles de síntesis orgánica donde las condiciones severas podrían conducir a reacciones secundarias no deseadas .

5. Desprotección selectiva en presencia de otros ésteres El éster de prop-2-inilo se desprotege selectivamente en presencia de éster bencílico y éster tert-butílico . Esta selectividad inusual es notable y se puede aprovechar en procesos complejos de síntesis orgánica donde se utilizan múltiples grupos protectores .

Uso en síntesis orgánica

Dadas sus propiedades como grupo protector y su desprotección selectiva, el this compound es una herramienta valiosa en la síntesis orgánica . Se puede utilizar en la síntesis de moléculas orgánicas complejas, productos farmacéuticos y otros productos químicos .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Prop-2-ynyl carbamimidothioate can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "Propargyl alcohol", "Thiourea", "Phosphorus pentoxide", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with phosphorus pentoxide to form propargyl hydrogen sulfate.", "Step 2: Thiourea is added to the reaction mixture and heated to form propargyl isothiocyanate.", "Step 3: Propargyl isothiocyanate is reacted with sodium hydroxide to form propargyl thiourea.", "Step 4: Chloroform is added to the reaction mixture and heated to form chloroformyl isothiocyanate.", "Step 5: Propargyl thiourea is added to the reaction mixture and heated to form Prop-2-ynyl carbamimidothioate.", "Step 6: The product is purified by recrystallization from ethanol and characterized by spectroscopic methods." ] } | |

Número CAS |

13702-02-8 |

Fórmula molecular |

C4H7BrN2S |

Peso molecular |

195.08 g/mol |

Nombre IUPAC |

prop-2-ynyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |

Clave InChI |

VOHJWGCPAXJFFX-UHFFFAOYSA-N |

SMILES |

C#CCSC(=N)N |

SMILES canónico |

C#CCSC(=N)N.Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride](/img/structure/B1651884.png)

![3-Azabicyclo[3.1.0]hexan-1-ol](/img/structure/B1651886.png)

![1-phenyl-N-[1-(pyridin-2-yl)ethyl]-2-sulfanyl-1H-imidazole-5-carboxamide](/img/structure/B1651893.png)

![3-Methyl-3-[(oxolan-2-yl)methyl]-1-{[3-(2-oxopiperidin-1-yl)phenyl]methyl}urea](/img/structure/B1651894.png)

![5-{1-[(3-Fluorophenyl)methanesulfinyl]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B1651896.png)

![4-[[1-(2,4-Dimethoxyphenyl)ethylamino]methyl]benzonitrile](/img/structure/B1651897.png)